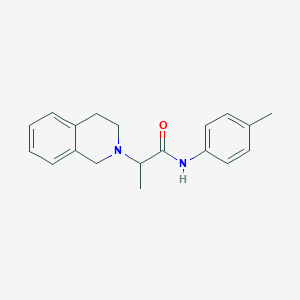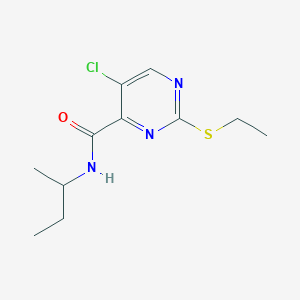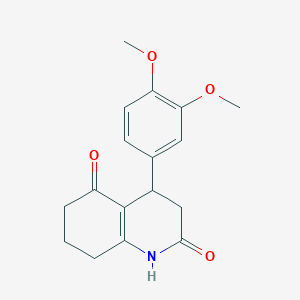
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
説明
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed drugs in the world.
作用機序
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It achieves this by blocking the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It can also inhibit platelet aggregation and reduce the risk of blood clots. In addition, it has been shown to have antioxidant and neuroprotective properties.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is widely used in laboratory experiments due to its well-established pharmacological properties. It is relatively inexpensive and readily available. However, it is important to note that its effects can vary depending on the experimental conditions and the dose used.
将来の方向性
There are a number of potential future directions for research on N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that it may have anti-cancer properties and could be used in combination with other drugs to improve treatment outcomes. Another area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that it may have neuroprotective properties and could help to slow the progression of the disease. Finally, there is interest in developing new formulations of N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide that could improve its bioavailability and reduce potential side effects.
科学的研究の応用
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and postoperative pain. In addition, it has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-14-5-6-16(15(19)9-14)20-17(22)11-21-8-7-12-3-1-2-4-13(12)10-21/h1-6,9H,7-8,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVZVQRJAYZOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4438198.png)

![methyl 4-({[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4438218.png)


![1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4438237.png)
![N-benzyl-N-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4438239.png)
![2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4438244.png)


![methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4438263.png)
![N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4438271.png)
![4-chloro-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4438286.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B4438289.png)